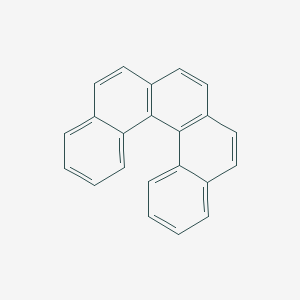

Dibenzo(c,g)phenanthrene

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of dibenzo(c,g)phenanthrene typically involves the cyclization of suitable precursors under specific conditions. One common method is the photodehydrocyclization of stilbene derivatives, where ultraviolet light induces the formation of the helical structure . Another approach involves the oxidative cyclization of biphenyl precursors using reagents such as iodine or iron(III) chloride .

Industrial Production Methods: While industrial-scale production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory-scale methods. The choice of precursors and cyclization conditions can be optimized for larger-scale production, ensuring high yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: Dibenzo(c,g)phenanthrene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nitric acid for nitration, bromine for bromination.

Major Products Formed:

Oxidation: Quinones and other oxygenated derivatives.

Reduction: Hydrogenated derivatives.

Substitution: Nitro and halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Dibenzo(c,g)phenanthrene features a planar structure that enables effective π-π stacking interactions, which is crucial for its reactivity and stability. The compound is characterized by two fused benzene rings and a phenanthrene framework, making it a highly conjugated system that influences its chemical behavior and interactions with biological macromolecules.

Environmental Science

Pollutant Studies:

DB(c,g)P is often studied as a byproduct of combustion processes and organic material degradation. Its presence in air pollution, particularly in tobacco smoke and vehicle emissions, raises concerns regarding its potential carcinogenic effects. Research has indicated that DB(c,g)P can intercalate into DNA, leading to structural distortions and mutagenic effects, which are critical for understanding its environmental impact .

Detection and Analysis:

Advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) are employed to detect DB(c,g)P in environmental samples. These methods help in assessing the levels of PAHs in various ecosystems, contributing to risk assessments related to human health and environmental safety.

Toxicology

Mutagenicity Studies:

this compound exhibits mutagenic properties that are significant in toxicological research. Studies have shown that it can lead to DNA damage, which is a precursor to carcinogenesis. For instance, Ames test results indicate that DB(c,g)P can produce revertants in bacterial strains, suggesting its potential as a mutagen .

Mechanisms of Action:

The mechanisms by which DB(c,g)P exerts its biological effects are under investigation. It has been observed that the compound interacts with cytochrome P450 enzymes, leading to the formation of reactive metabolites that can bind to DNA and proteins, thereby causing cellular damage . Understanding these pathways is essential for assessing the health risks associated with exposure to this compound.

Materials Science

Organic Electronics:

Recent research has explored the use of this compound in organic electronics due to its favorable electronic properties. Its ability to form stable films makes it a candidate for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound's unique structure allows for efficient charge transport, which is vital for enhancing device performance .

Battery Technology:

DB(c,g)P has also been investigated as a potential cathode material in lithium-ion batteries. Its electrochemical properties suggest that it could improve energy density and cycling stability when incorporated into battery systems . This application highlights the versatility of this compound beyond traditional environmental and toxicological studies.

Case Studies

Wirkmechanismus

The mechanism by which dibenzo(c,g)phenanthrene exerts its effects is primarily related to its unique helical structure. This structure allows for specific interactions with molecular targets, such as DNA and proteins, through intercalation or binding to specific sites

Vergleich Mit ähnlichen Verbindungen

Phenanthrene: A polycyclic aromatic hydrocarbon with three fused benzene rings, lacking the helical structure of dibenzo(c,g)phenanthrene.

Benzo©phenanthrene: Another polycyclic aromatic hydrocarbon with a different arrangement of fused benzene rings.

Dibenzo(a,c)phenazine: A compound with a similar helical structure but containing nitrogen atoms in the ring system.

Uniqueness: this compound is unique due to its helical structure, which imparts distinct optical and electronic properties. This helical arrangement allows for specific interactions with biological macromolecules and materials, making it a valuable compound for research and industrial applications .

Biologische Aktivität

Dibenzo(c,g)phenanthrene (DB(c,g)Ph) is a polycyclic aromatic hydrocarbon (PAH) recognized for its complex structure and notable biological activities. This compound, with the chemical formula , has garnered attention due to its potential mutagenic and carcinogenic properties, particularly in relation to environmental exposure. This article explores the biological activity of DB(c,g)Ph, including its mechanisms of action, mutagenicity, and implications for human health.

Chemical Structure and Properties

DB(c,g)Ph consists of a fused arrangement of two benzene rings with a phenanthrene backbone, resulting in a planar and highly conjugated system that contributes to its chemical reactivity and stability. Its structure allows for significant interactions with biological macromolecules, particularly DNA.

| Property | Value |

|---|---|

| Chemical Formula | |

| Molecular Weight | 278.34 g/mol |

| CAS Number | 188-52-3 |

| Melting Point | 233 °C |

| Solubility | Insoluble in water |

The biological activity of DB(c,g)Ph is primarily attributed to its ability to intercalate into DNA. This intercalation can disrupt the normal replication process, leading to structural distortions and potential mutations. The mechanisms include:

- DNA Intercalation: DB(c,g)Ph can insert itself between DNA base pairs, causing local unwinding and destabilization of the helix.

- Formation of DNA Adducts: The compound can form covalent bonds with DNA, resulting in adducts that may lead to mutagenesis.

- Oxidative Stress: Metabolites of DB(c,g)Ph can generate reactive oxygen species (ROS), contributing to cellular damage and carcinogenesis.

Mutagenicity and Carcinogenicity

Research indicates that DB(c,g)Ph exhibits mutagenic properties, which are significant in assessing its carcinogenic potential. Studies have shown that exposure to this compound can lead to:

- Genotoxic Effects: Evidence suggests that DB(c,g)Ph can induce DNA damage, as indicated by the formation of DNA adducts in cellular assays. For instance, a study demonstrated that human mammary carcinoma MCF-7 cells exposed to DB(c,g)Ph showed detectable levels of DNA adducts, although at low concentrations (0.6 pmol adducts/mg DNA) .

- Cell Viability Impact: In cytotoxicity assays, MCF-7 cells exposed to varying doses of DB(c,g)Ph maintained cell viability at concentrations up to 4.5 μM, suggesting that while it may not be acutely toxic at certain levels, its long-term effects could be detrimental due to mutagenicity .

Environmental Relevance

DB(c,g)Ph is often found as a byproduct in combustion processes and organic material degradation, making it relevant in studies related to air pollution and tobacco smoke. Its presence in these environments raises concerns about human exposure and potential health risks associated with chronic exposure.

Case Studies and Research Findings

- Study on Mutagenicity:

- Cytotoxicity Assessment:

- Comparative Analysis with Other PAHs:

Eigenschaften

IUPAC Name |

pentacyclo[12.8.0.02,11.03,8.017,22]docosa-1(14),2(11),3,5,7,9,12,15,17,19,21-undecaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14/c1-3-7-19-15(5-1)9-11-17-13-14-18-12-10-16-6-2-4-8-20(16)22(18)21(17)19/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKPCLJPYZMKPHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C4=C(C=C3)C=CC5=CC=CC=C54 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00172135 | |

| Record name | Dibenzo(c,g)phenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00172135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188-52-3 | |

| Record name | Dibenzo(c,g)phenanthrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000188523 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibenzo(c,g)phenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00172135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.